CBB1007 trihydrochloride
Description
Significance of Histone Demethylases in Chromatin Biology
Histone methylation is a fundamental post-translational modification that influences chromatin structure and function. embopress.orghaverford.edunih.gov The discovery of histone demethylases revealed that this process is not static but dynamically regulated, allowing for the precise control of gene expression. embopress.orghaverford.edunih.govfrontiersin.org These enzymes are integral to various nuclear processes, including transcription, DNA repair, and cell cycle control. embopress.orghaverford.edunih.gov By removing methyl groups from histone proteins, demethylases can either activate or repress gene transcription, depending on the specific histone residue and the context of other modifications. nih.gov This dynamic regulation is essential for normal cellular processes, and its dysregulation is implicated in various diseases. nih.govscispace.com The establishment of specific methylation patterns across the genome relies on the coordinated action of histone methyltransferases and demethylases. nih.gov
Overview of Epigenetic Modulators in Research
Epigenetic modulators are compounds that can influence the activity of the enzymes that add, remove, or interpret epigenetic marks. nih.govscispace.com These modulators are categorized as "writers" (enzymes that add marks, like methyltransferases), "erasers" (enzymes that remove marks, like demethylases), "readers" (proteins that recognize and bind to specific marks), and "remodelers" (protein complexes that alter chromatin structure). nih.gov Research into these modulators has provided significant insights into the biological mechanisms underlying various diseases. nih.govscispace.com The reversible nature of epigenetic modifications makes them attractive targets for therapeutic intervention. researchgate.netspandidos-publications.com
Introduction to CBB1007 Trihydrochloride as a Selective Epigenetic Research Compound
This compound is a cell-permeable, amidino-guanidinium compound that has been identified as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). medchemexpress.comtargetmol.comprobechem.comglpbio.commedchemexpress.com As an "eraser" of specific histone marks, LSD1 plays a critical role in epigenetic regulation. This compound acts as a reversible and substrate-competitive inhibitor of this enzyme. medchemexpress.comtargetmol.comprobechem.com Its selectivity for LSD1 makes it a valuable tool for researchers studying the specific roles of this enzyme in various biological processes. medchemexpress.comtargetmol.com
Properties
Molecular Formula |
C27H37Cl3N8O4 |
|---|---|
Molecular Weight |
643.99 |
Origin of Product |
United States |
Biochemical and Enzymatic Characterization of Cbb1007 Trihydrochloride As an Lsd1 Inhibitor
Elucidation of LSD1 Inhibition Mechanism
The inhibitory action of CBB1007 trihydrochloride on LSD1 is characterized by its specific mode of interaction and the nature of its binding.
Substrate-Competitive Modality of Inhibition
This compound acts as a substrate-competitive inhibitor of LSD1. probechem.comglpbio.commedchemexpress.commerckmillipore.comtargetmol.comtargetmol.combiocat.comcenmed.com This mode of inhibition signifies that the compound directly competes with the natural substrate of LSD1, primarily methylated histone H3 at lysine (B10760008) 4 (H3K4), for binding to the enzyme's active site. researchgate.netnih.gov By occupying the active site, CBB1007 prevents the demethylation of H3K4me1 and H3K4me2. medchemexpress.comtargetmol.commedchemexpress.com
Reversibility of Enzyme Inhibition
The inhibition of LSD1 by this compound is reversible. probechem.comglpbio.commedchemexpress.comtargetmol.combiocat.comcenmed.com This characteristic implies that the inhibitor does not form a permanent, covalent bond with the enzyme. The reversible nature of the inhibition allows for the potential restoration of enzyme activity upon removal or reduction of the inhibitor concentration.
Inhibitory Potency Against Human LSD1 (hLSD1)
This compound demonstrates potent inhibition of human LSD1 (hLSD1). glpbio.commedchemexpress.commerckmillipore.comtargetmol.comtargetmol.combiocat.comcenmed.com The half-maximal inhibitory concentration (IC50) for hLSD1 has been consistently reported to be approximately 5.27 µM. probechem.comglpbio.commedchemexpress.commerckmillipore.comtargetmol.comtargetmol.combiocat.comcenmed.com This value indicates the concentration of CBB1007 required to reduce the enzymatic activity of hLSD1 by 50%. Furthermore, the compound effectively blocks LSD1-mediated demethylation of H3K4Me2 and H3K4Me with an IC50 of less than or equal to 5 µM. medchemexpress.commerckmillipore.comtargetmol.commedchemexpress.comsigmaaldrich.com
| Target Enzyme | Parameter | Value | Reference |
|---|---|---|---|
| Human LSD1 (hLSD1) | IC50 | 5.27 µM | probechem.comglpbio.commedchemexpress.commerckmillipore.comtargetmol.comtargetmol.combiocat.comcenmed.com |
| LSD1-mediated demethylation of H3K4Me2/Me | IC50 | ≤ 5 µM | medchemexpress.commerckmillipore.comtargetmol.commedchemexpress.comsigmaaldrich.com |
Selectivity Profile Against Related Demethylases and Enzymes
A crucial aspect of a targeted inhibitor is its selectivity for the intended enzyme over other related proteins. This compound exhibits a notable selectivity profile.
Absence of Inhibition on LSD2 and JARID1A Activities
Research findings indicate that this compound does not inhibit the activity of LSD2 (KDM1B) or JARID1A (KDM5A). glpbio.commedchemexpress.combiocat.com LSD2 is the closest homolog to LSD1, also belonging to the flavin-dependent amine oxidase family of histone demethylases. nih.gov JARID1A is a member of the JmjC domain-containing family of histone demethylases. The lack of effect on these enzymes underscores the selective nature of CBB1007 for LSD1. glpbio.commedchemexpress.combiocat.com
Differentiation from JmjC Domain-Containing Histone Demethylases
Histone demethylases are broadly classified into two main families: the LSD family and the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs). medchemexpress.comglpbio.comdbaitalia.itmedchemexpress.com These two families utilize different catalytic mechanisms. nih.gov The selectivity of this compound for LSD1 distinguishes it from inhibitors that target the JmjC domain-containing enzymes, such as UTX and JMJD3, which are known to demethylate H3K27. nih.gov This specificity is significant as it allows for the targeted modulation of LSD1-mediated epigenetic pathways without affecting those regulated by the JmjC family of demethylases.
| Enzyme | Effect of this compound | Reference |
|---|---|---|
| LSD2 (KDM1B) | No inhibition | glpbio.commedchemexpress.combiocat.com |
| JARID1A (KDM5A) | No inhibition | glpbio.commedchemexpress.combiocat.com |
| JmjC Domain-Containing Histone Demethylases | Differentiated from | merckmillipore.comsigmaaldrich.com |
Discrimination from Histone Deacetylases (HDACs)nih.gov
A critical aspect of characterizing a specific enzyme inhibitor is demonstrating its selectivity, particularly against functionally related enzymes. Lysine-specific demethylase 1 (LSD1) often exists in complexes with other chromatin-modifying enzymes, most notably histone deacetylases (HDACs), such as in the CoREST complex. nih.govtandfonline.com This association necessitates that a potent LSD1 inhibitor, like CBB1007, can be clearly discriminated from inhibitors of HDACs to ensure that observed biological effects can be correctly attributed to the inhibition of LSD1.
Research has confirmed the selective nature of CBB1007, establishing that it does not inhibit HDAC activity. In comparative enzymatic assays, the activities of recombinant LSD1 and HDAC1 were tested against their respective substrates in the presence of specific inhibitors. nih.gov For these experiments, CBB1007 was used to target LSD1, while MS-275, a known HDAC inhibitor, was used to target HDAC1. nih.gov
In vitro deacetylation assays were conducted using a histone H4 peptide acetylated at lysine 16 (H4K16ac) as a substrate for recombinant HDAC1. nih.gov The results showed that while the HDAC inhibitor MS-275 effectively blocked the deacetylation activity of HDAC1, CBB1007 had no significant effect on this process, even at a concentration of 50 μM. nih.gov
Conversely, in demethylation assays using a dimethylated histone H3 lysine 4 (H3K4me2) peptide as a substrate for LSD1, CBB1007 effectively inhibited LSD1's demethylase function. nih.gov In these parallel experiments, the HDAC inhibitor MS-275 showed no inhibitory activity against LSD1. nih.gov This demonstrates the high specificity of CBB1007 for LSD1 and its clear discrimination from HDAC enzymes. nih.gov
The compound's specificity is further highlighted by its minimal impact on other histone demethylases, indicating it does not broadly inhibit enzymes outside of its intended target. nih.gov This enzymatic selectivity makes CBB1007 a valuable chemical probe for investigating the specific roles of LSD1 in cellular processes, independent of HDAC activity. nih.gov
Table 1: Comparative Inhibitory Activity of CBB1007 and MS-275 on LSD1 and HDAC1
The following table summarizes the results from in vitro enzymatic assays designed to test the selectivity of CBB1007. nih.gov
| Compound | Target Enzyme | Substrate | Assay Type | Result |
| CBB1007 | LSD1 | H3K4me2 Peptide | Demethylation | Inhibition |
| CBB1007 | HDAC1 | H4K16ac Peptide | Deacetylation | No Inhibition |
| MS-275 | LSD1 | H3K4me2 Peptide | Demethylation | No Inhibition |
| MS-275 | HDAC1 | H4K16ac Peptide | Deacetylation | Inhibition |
Molecular and Cellular Effects of Cbb1007 Trihydrochloride on Epigenetic Pathways
Modulation of Histone Methylation Status
Histone methylation is a critical post-translational modification that influences chromatin structure and gene transcription. nih.gov CBB1007 trihydrochloride exerts its effects by targeting a key enzyme involved in this process, leading to specific alterations in histone methylation patterns.
Specific Demethylation Blockade of H3K4Me2 and H3K4Me1
This compound is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. nih.gov LSD1 is an enzyme responsible for the demethylation of mono- and di-methylated lysine (B10760008) 4 on histone H3 (H3K4Me1 and H3K4Me2). nih.gov By inhibiting LSD1, this compound effectively blocks the removal of these methyl groups from H3K4. nih.gov In vitro assays have demonstrated that CBB1007 inhibits the demethylase activity of LSD1 on H3K4Me2 peptides. nih.gov
Consequential Increase in H3K4Me2 and H3K4Me1 Contents in Cellular Systems
The inhibition of LSD1 by this compound leads to a predictable and observable increase in the cellular levels of H3K4Me2 and H3K4Me1. nih.govresearchgate.net Treatment of various cell lines, including mouse F9 embryonic teratocarcinoma cells, with CBB1007 results in the accumulation of these specific histone marks. nih.gov Western blot analyses have confirmed a dose-dependent increase in the global levels of H3K4Me2 in cells treated with CBB1007. researchgate.net
Table 1: Effect of this compound on Histone H3 Lysine 4 Methylation
| Histone Mark | Effect of this compound | Mechanism |
|---|---|---|
| H3K4Me1 | Increase | Inhibition of LSD1-mediated demethylation |
| H3K4Me2 | Increase | Inhibition of LSD1-mediated demethylation |
Absence of Effect on H3K4Me3 and H3K9Me2 Methylation
A key feature of this compound's activity is its specificity. The compound does not affect the methylation status of tri-methylated H3K4 (H3K4Me3) or di-methylated H3K9 (H3K9Me2). nih.gov This is because LSD1's catalytic activity is specific to mono- and di-methylated H3K4. nih.gov Mass-spectrometry-based demethylation assays have confirmed that CBB1007 does not inhibit the demethylation of H3K4Me3 or H3K9Me2. nih.gov
Impact on Gene Expression and Transcriptional Programs
By altering the histone methylation landscape, this compound can significantly influence gene expression and transcriptional programs. The accumulation of H3K4Me1 and H3K4Me2, which are generally associated with transcriptionally poised or active chromatin, can lead to the activation of previously silenced genes.
Activation of Epigenetically Suppressed Genes (e.g., CHRM4/M4-ArchR, SCN3A) in Specific Cell Models (e.g., F9 cells)
In mouse F9 embryonic teratocarcinoma cells, which serve as a model for pluripotent stem cells, treatment with CBB1007 has been shown to induce the expression of epigenetically suppressed genes. nih.gov The specific genes that are activated can vary depending on the cellular context.
Role of H3K4 Demethylation in Transcriptional Regulation Mechanisms
The demethylation of H3K4 by enzymes like LSD1 is a crucial mechanism for maintaining transcriptional repression of certain genes. researchgate.net By inhibiting this process, this compound effectively removes a layer of repressive control, allowing for the initiation of transcription at specific gene loci. The presence of H3K4Me1 and H3K4Me2 at promoter and enhancer regions is often a prerequisite for the binding of transcription factors and the recruitment of the transcriptional machinery. nih.gov Therefore, the CBB1007-induced accumulation of these marks can facilitate the activation of gene expression programs that are critical for cellular differentiation and function. researchgate.net
Table 2: Summary of this compound's Epigenetic and Transcriptional Effects
| Molecular Target | Effect on Histone Marks | Consequence on Gene Expression |
|---|---|---|
| LSD1 (KDM1A) | ↑ H3K4Me1, ↑ H3K4Me2 | Activation of epigenetically silenced genes |
Effects on Cellular Processes in Non-Human In Vitro Models
The molecular and cellular consequences of this compound have been investigated in various non-human in vitro models, shedding light on its influence on fundamental cellular processes, particularly those governed by epigenetic regulation. These studies have primarily focused on its role as a potent inhibitor of the histone methyltransferase SETD1A, which is crucial for the methylation of histone H3 at lysine 4 (H3K4). The following sections detail the specific effects of this compound on nuclear envelope formation, mitotic progression, and the regulation of microRNA expression in cell-free and cell line-based assays.
Influence on Nuclear Envelope Formation and Mitotic Progression in Cell-Free Assays
While direct studies specifically investigating the influence of this compound on nuclear envelope formation in cell-free assays are not extensively documented, the known functions of its primary target, SETD1A, provide significant insights into its potential effects. SETD1A is a key component of the COMPASS family of histone methyltransferases responsible for H3K4 methylation, a mark closely associated with actively transcribed genes. maayanlab.cloud Emerging evidence highlights the critical role of proper histone methylation in the orchestration of mitotic events, including the disassembly and reassembly of the nuclear envelope.
Research has demonstrated that SETD1A is essential for maintaining proper mitotic progression. researchgate.netnih.gov Its depletion in cancer cell lines leads to significant mitotic defects, such as chromosome misalignment and segregation errors. nih.gov These defects are often accompanied by an increase in the formation of micronuclei, which are small, abnormal nuclei that can result from fragments of chromosomes being left behind during cell division. nih.gov
The process of mitotic progression is intricately linked to the dynamic breakdown and reformation of the nuclear envelope. Given that SETD1A regulates the expression of numerous genes involved in mitosis and the cell cycle, it is plausible that its inhibition by this compound could indirectly impact the kinetics and fidelity of nuclear envelope formation. researchgate.netresearchgate.net By altering the epigenetic landscape, this compound may disrupt the timely expression of proteins essential for the structural integrity and function of the nuclear envelope during cell division.
Table 1: Effects of SETD1A Depletion on Mitotic Progression
| Cellular Process | Observation upon SETD1A Depletion | Potential Implication of this compound Inhibition |
| Chromosome Alignment | Increased incidence of misaligned chromosomes at the metaphase plate. nih.gov | Potential for inducing similar chromosomal abnormalities. |
| Chromosome Segregation | Errors in the separation of sister chromatids during anaphase. nih.gov | May lead to aneuploidy and genomic instability. |
| Micronuclei Formation | Significant increase in the percentage of cells with micronuclei. nih.gov | Suggests a role in maintaining genomic integrity during mitosis. |
| Cell Cycle Progression | Arrest at the G1/S phase of the cell cycle has been observed in some contexts. cornell.edu | Could contribute to anti-proliferative effects. |
This table is generated based on data from studies on SETD1A depletion, the primary target of this compound.
Preclinical Biological Activity of Cbb1007 Trihydrochloride in Research Models
In Vivo Studies in Non-Human Animal Models for Mechanistic Insight
Characterization of Biological Responses in Relevant Organisms
CBB1007 trihydrochloride has demonstrated significant biological activity in various preclinical research models, primarily focusing on its impact on pluripotent cancer cells and embryonic stem cells. The compound exhibits selective cytotoxicity towards cells with pluripotent characteristics while showing minimal effect on non-pluripotent cancer cells or normal somatic cells.
In studies involving mouse embryonic carcinoma (F9) cells, this compound effectively inhibits cell growth. Similar growth-inhibitory effects were observed in other pluripotent tumor cell lines, including teratocarcinomas and seminomas. Furthermore, treatment of mouse embryonic stem cells with CBB1007 resulted in a substantial inhibition of their spherical growth, highlighting the compound's potent effects on pluripotent cell proliferation.
The biological response to CBB1007 is intrinsically linked to its function as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation. In F9 cells, CBB1007 treatment leads to an increase in the levels of dimethylated and monomethylated histone H3 at lysine (B10760008) 4 (H3K4Me2 and H3K4Me), consistent with the inhibition of LSD1's demethylase activity. This alteration in histone methylation status is a primary biological response to the compound in these research models.
Notably, CBB1007 shows a high degree of selectivity. It does not affect the levels of trimethylated H3K4 (H3K4Me3) or dimethylated H3K9 (H3K9Me2). Its inhibitory action is also specific to LSD1, with no significant impact on the activity of LSD2 or JARID1A, other histone demethylases.
The table below summarizes the inhibitory concentrations of this compound in different biological assays.
| Assay | Target/Cell Line | IC50 Value |
| LSD1 Inhibition | Human LSD1 (hLSD1) | 5.27 µM |
| Histone Demethylation | H3K4Me2 and H3K4Me | ≤ 5 µM |
| Gene Activation | F9 cells (CHRM4/M4-ArchR and SCN3A) | ≤ 3.74 µM |
| Cell Growth Arrest | Pluripotent Tumors | - |
| Cell Growth Arrest | Non-pluripotent cancer or normal somatic cells | ≥ 100 µM |
Elucidation of Pathophysiological Mechanisms Independent of Efficacy Testing
The preclinical investigation of this compound has provided valuable insights into the pathophysiological mechanisms governed by epigenetic regulation, particularly the role of LSD1 in maintaining the pluripotent state of cancer cells.
The primary mechanism of action of CBB1007 is its potent, reversible, and substrate-competitive inhibition of LSD1. By blocking the demethylase activity of LSD1, CBB1007 prevents the removal of methyl groups from H3K4. This leads to an accumulation of H3K4Me2 and H3K4Me, which are epigenetic marks associated with active gene transcription.
A significant finding from studies with CBB1007 is the resulting activation of epigenetically suppressed genes. In F9 cells, treatment with CBB1007 leads to the re-expression of genes such as CHRM4 (Cholinergic Receptor Muscarinic 4) and SCN3A (Sodium Voltage-Gated Channel Alpha Subunit 3). The activation of these genes, which are typically silenced in pluripotent cells, suggests a mechanism whereby LSD1 inhibition can induce differentiation-related gene expression.
The selective cytotoxicity of CBB1007 towards pluripotent cancer cells points to a critical role for LSD1 in the survival and proliferation of these cells. Embryonic carcinomas, teratocarcinomas, and seminomas often exhibit properties of pluripotent stem cells, and the research suggests that these cells are particularly dependent on LSD1 activity. The inhibition of LSD1 by CBB1007 disrupts the epigenetic state required for maintaining pluripotency, leading to growth arrest. In contrast, non-pluripotent cells are significantly less sensitive to CBB1007, indicating that LSD1 may not play such a critical survival role in these cell types.
The table below details the effects of this compound on gene expression in F9 cells.
| Gene | Effect of CBB1007 Treatment | IC50 for Activation |
| CHRM4/M4-ArchR | Activation of Expression | ≤ 3.74 µM |
| SCN3A | Activation of Expression | ≤ 3.74 µM |
Cbb1007 Trihydrochloride As a Chemical Probe and Research Tool
Utility in Epigenetic Pathway Elucidation and Chromatin Dynamics Studies
CBB1007 trihydrochloride serves as a critical tool for dissecting the intricate pathways of epigenetic regulation and understanding the dynamic nature of chromatin. By selectively inhibiting LSD1, CBB1007 allows for the study of the consequences of increased histone H3 lysine (B10760008) 4 (H3K4) methylation, a key substrate of LSD1.
Research has shown that treatment of cells with CBB1007 leads to a significant increase in the levels of mono- and di-methylated H3K4 (H3K4me1 and H3K4me2). frontiersin.org This targeted inhibition allows researchers to investigate the direct downstream effects of these specific histone methylation marks on gene expression and chromatin structure. For instance, in human embryonic stem cells (hESCs), the use of CBB1007 has demonstrated that inhibiting LSD1 activity enhances adipogenesis by increasing H3K4me2 levels at the promoters of key adipogenic genes like PPARγ and C/EBPα, ultimately leading to their upregulation. medchemexpress.com
Furthermore, CBB1007's cell-permeable nature makes it an effective probe for studying these epigenetic modifications in living cells, providing insights into the temporal dynamics of chromatin remodeling and gene regulation. The ability to specifically block the demethylase activity of LSD1 without affecting other histone demethylases like LSD2 or JARID1A adds to its precision as a research tool for elucidating the specific role of LSD1 in epigenetic pathways. medchemexpress.com
Application in Target Validation Studies for LSD1 and Associated Protein Complexes
The validation of LSD1 as a therapeutic target in various diseases, particularly cancer, has been significantly advanced by the use of chemical probes like this compound. By observing the phenotypic effects of LSD1 inhibition in disease models, researchers can confirm the enzyme's role in pathogenesis.
Studies have utilized CBB1007 to demonstrate that the inhibition of LSD1 can selectively impede the growth of pluripotent cancer cells, such as teratocarcinoma, embryonic carcinoma, and seminoma, while having minimal effects on non-pluripotent cancer cells or normal somatic cells. nih.gov This selectivity highlights LSD1 as a promising target for cancers with stem-cell-like properties. The growth inhibitory effects of CBB1007 have been shown to correlate with the induction of mono- and di-methylation of H3K4 and the activation of epigenetically silenced genes, thus linking the enzymatic activity of LSD1 directly to the cancer cell phenotype.
Comparative Studies with Other LSD1 Inhibitors and Epigenetic Modulators
This compound's distinct mechanism of action as a reversible inhibitor provides a valuable point of comparison against other classes of LSD1 inhibitors and epigenetic modulators. This allows for a deeper understanding of the therapeutic implications of different modes of enzyme inhibition.
Unlike irreversible inhibitors such as tranylcypromine (B92988) (TCP) and its derivatives (e.g., ORY-1001, GSK2879552), which form a covalent bond with the FAD cofactor of LSD1, CBB1007 acts as a reversible, substrate-competitive inhibitor. nih.govnih.gov This difference is significant, as reversible inhibition can offer a better safety profile by avoiding long-lasting, off-target effects that can be associated with irreversible inhibitors. frontiersin.org
Comparative analyses, though not always in direct head-to-head studies, highlight these differences. For instance, while TCP-based inhibitors are potent and have advanced into clinical trials, their irreversible nature means that any off-target effects on other FAD-dependent amine oxidases, like monoamine oxidases (MAOs), could be prolonged. CBB1007, being a selective and reversible inhibitor, allows for a more controlled and transient modulation of LSD1 activity, which can be advantageous in a research setting to study the immediate effects of LSD1 inhibition.
The table below provides a comparative overview of this compound and other notable LSD1 inhibitors.
| Compound/Drug Name | Mechanism of Action | Target Selectivity | Clinical Development Status (if applicable) |
| This compound | Reversible, substrate-competitive | Selective for LSD1 over LSD2 and JARID1A | Preclinical research tool |
| Tranylcypromine (TCP) | Irreversible, covalent FAD adduct | Non-selective (inhibits MAOs) | Marketed as an antidepressant |
| Iadademstat (ORY-1001) | Irreversible, covalent FAD adduct | Potent and selective for LSD1 | Phase II clinical trials for AML and solid tumors |
| GSK2879552 | Irreversible, covalent FAD adduct | Potent and selective for LSD1 | Phase I clinical trials for SCLC and AML |
| Pulrodemstat (CC-90011) | Reversible, non-covalent | Potent and selective for LSD1 | Phase I/II clinical trials for solid tumors and lymphoma |
This comparative context is crucial for both basic research and drug development, as it helps to delineate the specific biological consequences of different inhibitory modalities and informs the design of next-generation epigenetic drugs.
Use in High-Throughput Screening for the Discovery of Novel Chemical Entities
While specific high-throughput screening (HTS) campaigns utilizing this compound as a tool compound for the discovery of new chemical entities have not been extensively reported in the literature, its properties make it a suitable candidate for such applications. As a well-characterized, reversible inhibitor, CBB1007 can be employed in competitive binding assays to identify novel compounds that target the same binding site on LSD1.
In a hypothetical HTS setup, CBB1007 could be used as a positive control or a competitor. For instance, a fluorescence-based assay could be designed where a fluorescently labeled probe binds to the LSD1 active site. The addition of CBB1007 would displace the probe, leading to a measurable change in the fluorescent signal. A library of small molecules could then be screened, with "hits" being identified as compounds that also displace the fluorescent probe, similar to CBB1007.
The development of robust and reliable HTS assays is a cornerstone of modern drug discovery. The use of a known, reversible inhibitor like CBB1007 would be invaluable in the validation and optimization of such assays. Its reversible nature would be particularly advantageous in wash-out experiments to confirm the specific and non-covalent binding of newly identified hits.
Contributions to Structure-Activity Relationship (SAR) Studies for Amidino-Guanidinium Compounds
This compound is classified as an amidino-guanidinium compound, and its characterization as a potent LSD1 inhibitor has contributed to the understanding of the structure-activity relationships (SAR) for this class of molecules. nih.gov The guanidinium (B1211019) group, being protonated at physiological pH, is known to participate in strong hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition at the active sites of enzymes.
The SAR studies of guanidine-containing compounds suggest that the guanidinium group is often a key pharmacophore responsible for binding to negatively charged residues in a protein's active site. frontiersin.org In the case of LSD1, the positively charged amidino-guanidinium moieties of CBB1007 are thought to form strong hydrogen bonds with negatively charged amino acid residues within the enzyme's active site. The hydrophobic portions of the molecule are then able to dock into a deep pocket near the FAD cofactor.
The exploration of analogs of CBB1007 and other amidino-guanidinium compounds helps to elucidate which structural features are critical for potent and selective LSD1 inhibition. For example, modifications to the linker regions or the hydrophobic moieties can be systematically made to probe their impact on binding affinity and selectivity. While detailed SAR studies specifically focused on a broad series of CBB1007 analogs are not widely published, the foundational knowledge gained from CBB1007's inhibitory profile provides a valuable starting point for the rational design of new, and potentially more potent and selective, reversible LSD1 inhibitors based on the amidino-guanidinium scaffold.
Future Research Directions and Unexplored Academic Avenues for Cbb1007 Trihydrochloride
Deeper Mechanistic Insights into LSD1-Substrate Interaction Dynamics and Protein-Protein Interactions
Current knowledge establishes CBB1007 as a substrate-competitive inhibitor of LSD1, suggesting it occupies the substrate-binding pocket. merckmillipore.comcenmed.com However, the precise molecular dynamics of this interaction are not fully elucidated. Future research should aim to obtain a high-resolution co-crystal structure of CBB1007 bound to LSD1. This would provide invaluable atomic-level details, confirming how its guanidinium (B1211019) groups interact with negatively charged residues in the active site, a mechanism proposed for similar chemical scaffolds. nih.gov
Furthermore, LSD1 does not function in isolation but as a core component of larger transcriptional repressor complexes, such as the CoREST complex. A pivotal and unexplored area of research is how the binding of CBB1007 to LSD1 allosterically affects these crucial protein-protein interactions (PPIs). It is plausible that inhibitor-induced conformational changes in LSD1 could either disrupt or stabilize its association with partner proteins, leading to widespread downstream consequences. Advanced biophysical techniques, such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET), could be employed to quantify these changes. Moreover, employing in-vivo crosslinking methods, such as those using photo-reactive amino acids, could capture the dynamic state of LSD1-containing complexes within the cellular environment upon treatment with CBB1007. nih.gov Understanding whether CBB1007 acts not just as an enzymatic inhibitor but also as a modulator of PPIs would represent a significant leap in our mechanistic understanding. dundee.ac.uk
Exploration of Novel Downstream Epigenetic and Transcriptional Targets Beyond Known Examples
Research has shown that CBB1007 treatment leads to the re-expression of specific silenced genes, such as CHRM4 and SCN3A, and differentiation-associated genes like FOXA2, accompanied by an increase in H3K4 methylation. merckmillipore.comnih.gov These findings, while significant, likely represent only a fraction of the compound's total impact on the cellular epigenome and transcriptome.
A crucial next step is to conduct genome-wide analyses to map the global changes induced by CBB1007. Methodologies such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) for H3K4Me1 and H3K4Me2 would reveal all genomic loci directly affected by LSD1 inhibition. Concurrently, RNA-sequencing (RNA-seq) would provide a comprehensive picture of the resulting transcriptional changes. By integrating these datasets, researchers can identify novel gene networks and cellular pathways regulated by LSD1 and uncover previously unknown functions. This approach is essential for moving beyond the handful of currently known targets and building a holistic model of CBB1007's molecular effects.
| Parameter | Description | Finding | Reference |
| Target Enzyme | The primary molecular target of CBB1007. | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | merckmillipore.comcenmed.com |
| Inhibitory Action | Mechanism of enzyme inhibition. | Reversible and substrate-competitive. | merckmillipore.comcenmed.com |
| IC50 (hLSD1) | Concentration for 50% inhibition of human LSD1. | 5.27 µM | merckmillipore.comcenmed.com |
| Epigenetic Effect | Specific histone modifications affected. | Blocks demethylation of H3K4Me2 and H3K4Me. | merckmillipore.comcenmed.com |
| Target Selectivity | Specificity against other histone demethylases. | No significant effect on LSD2 and JARID1A. | merckmillipore.com |
| Known Gene Targets | Genes shown to be reactivated upon treatment. | CHRM4, SCN3A, FOXA2 | merckmillipore.comnih.gov |
Investigation of Synergistic Epigenetic Modulatory Effects with Other Chemical Probes in Research Settings
The epigenetic landscape is regulated by a complex interplay of multiple enzymes that "write," "erase," and "read" histone and DNA modifications. The therapeutic and research potential of targeting this system often lies in combinatorial approaches. nih.gov A significant future avenue for CBB1007 is the systematic investigation of its synergistic or antagonistic effects when combined with other classes of epigenetic modulators.
For instance, combining CBB1007 with Histone Deacetylase (HDAC) inhibitors could produce a powerful synergistic effect. While CBB1007 prevents the removal of "active" H3K4 methylation marks, HDAC inhibitors prevent the removal of "active" histone acetylation marks, potentially leading to a more robust and sustained activation of tumor suppressor and differentiation genes. Similarly, combinations with DNA methyltransferase (DNMT) inhibitors could be explored. The development of dual-purpose chemical probes, which incorporate the pharmacophores of both an LSD1 inhibitor and another epigenetic modulator into a single molecule, represents a frontier in chemical biology. nih.gov Such studies would not only enhance the utility of CBB1007 as a research tool but also provide a rational basis for novel therapeutic strategies in oncology and regenerative medicine.
| CBB1007 (LSD1 Inhibitor) | Combined Chemical Probe Class | Rationale for Synergy | Potential Research Outcome |
| Increases H3K4me2 | HDAC Inhibitors | Simultaneous prevention of histone deacetylation and H3K4 demethylation to maintain a transcriptionally active chromatin state. | Potent and sustained reactivation of silenced genes. |
| Increases H3K4me2 | DNMT Inhibitors | Combined effect of reversing DNA hypermethylation and histone H3K4 hypomethylation at promoter regions. | Synergistic gene re-expression and anti-cancer activity. |
| Increases H3K4me2 | H3K27 Demethylase Inhibitors (e.g., GSK-J4) | Simultaneous removal of repressive H3K27me3 marks and maintenance of active H3K4me2 marks. | Robust shift from a repressive to an active chromatin state. |
| Increases H3K4me2 | BET Bromodomain Inhibitors | Disruption of "reader" proteins that recognize acetylated histones, combined with LSD1 inhibition to alter the "writer/eraser" balance. | Elucidation of crosstalk between different epigenetic regulatory layers. |
Application in Advanced Non-Human Disease Models for Complex Biological System Analysis
Initial studies with CBB1007 have been primarily conducted in cell culture models, such as mouse embryonic teratocarcinoma F9 cells. nih.gov To fully understand its biological impact and therapeutic potential, it is imperative to apply CBB1007 in more complex, in vivo systems. Advanced non-human disease models offer the opportunity to study its effects within the context of a whole organism, including its influence on the tumor microenvironment, immune response, and developmental processes.
Future research should involve the use of CBB1007 in patient-derived xenograft (PDX) models of cancers known to overexpress LSD1, such as certain types of leukemia, neuroblastoma, and prostate cancer. These models provide a more clinically relevant setting to assess the compound's efficacy. Furthermore, genetically engineered mouse models (GEMMs) that recapitulate human diseases driven by epigenetic dysregulation would allow for a deeper analysis of how LSD1 inhibition by CBB1007 can alter disease progression and pathophysiology. Such studies are critical for validating the compound's mechanism of action in a complex biological system and for identifying potential biomarkers of response.
Development of Advanced Methodologies for Studying CBB1007 Trihydrochloride's Long-Term Cellular and Molecular Impact
Most current studies have focused on the acute effects of CBB1007, typically within 24 to 30 hours of administration. nih.gov However, the long-term consequences of sustained LSD1 inhibition are largely unknown. Epigenetic modifications can be heritable through cell division, and understanding the durability of the changes induced by CBB1007 is a critical research gap.
Future work should focus on developing methodologies to assess these long-term impacts. This includes establishing cell culture protocols for chronic, low-dose CBB1007 exposure to investigate phenomena such as acquired resistance, cellular adaptation, and the stability of the induced epigenetic state. Advanced techniques, such as time-course multi-omics (combining transcriptomics, proteomics, and epigenomics), can be used to track the dynamic cellular response over extended periods. Furthermore, developing and applying novel chemical biology tools, such as clickable or photo-affinity-labeled versions of CBB1007, could help identify its off-targets and track its distribution and engagement with LSD1 within the cell over time, providing a more complete picture of its long-term molecular footprint. Exploring the potential for persistent effects, similar to those seen with CRISPR-based epigenetic editing tools that can last for weeks, would be a particularly insightful avenue. nih.gov
Q & A
Basic Research Questions
Q. What are the standard protocols for using CBB1007 trihydrochloride in LSD1 inhibition studies?
- Methodological Answer : this compound is typically dissolved in DMSO (final concentration ≤0.1% v/v) and applied at concentrations ranging from 5–20 μM in cell culture. For adipogenic differentiation studies, combine with a differentiation cocktail containing insulin (10 μg/mL), dexamethasone (1 μM), IBMX (0.5 mM), and rosiglitazone (1 μM). Monitor LSD1 inhibition via Western Blot for H3K4me2 upregulation and LSD1 protein downregulation . Validate efficacy using RT-qPCR to assess PPARγ-2 and C/EBPα expression .
Q. Which techniques confirm LSD1 inhibition by this compound in vitro?
- Methodological Answer :
- Western Blot : Quantify LSD1 protein levels and H3K4me2/me1 methylation status. A dose-dependent decrease in LSD1 and increase in H3K4me2 (e.g., 1.5- to 3-fold at 20 μM) confirm inhibition .
- IC50 Measurement : Use fluorometric assays with recombinant LSD1 and a substrate like H3K4me2 peptides. CBB1007 exhibits an IC50 of ~5.27 μM for human LSD1 .
Q. How to design dose-response experiments for CBB1007 in stem cell differentiation studies?
- Methodological Answer :
- Dose Range : Test 5–20 μM CBB1007, as higher doses (≥20 μM) may induce cytotoxicity or nonspecific effects .
- Time Points : Assess differentiation markers (e.g., PPARγ, C/EBPα) at days 7, 14, and 21 post-treatment using RT-qPCR and oil red O staining for lipid accumulation .
- Controls : Include untreated cells and a reference LSD1 inhibitor (e.g., Tranylcypromine) to benchmark activity .
Advanced Research Questions
Q. How to resolve contradictions in H3K4me2 levels and adipogenic differentiation outcomes when using CBB1007?
- Methodological Answer :
- Dose-Response Validation : Ensure linear correlation between CBB1007 concentration, H3K4me2 levels (via Western Blot), and adipogenic markers (via RT-qPCR). Discrepancies may arise from off-target effects at high doses (>20 μM) .
- Orthogonal Assays : Use CRISPR/Cas9-mediated LSD1 knockout models to isolate CBB1007-specific effects. Compare lipid droplet formation and gene expression profiles between pharmacological inhibition and genetic ablation .
Q. What statistical approaches are recommended for analyzing CBB1007’s dose-dependent effects?
- Methodological Answer :
- ANOVA with Post-Hoc Tests : Apply one-way ANOVA followed by Tukey’s test to compare mean differences in H3K4me2 levels or PPARγ expression across dose groups (e.g., 0, 5, 10, 20 μM). Report p-values <0.05 as significant .
- Density Analysis : Quantify Western Blot bands using software like ImageJ, normalizing H3K4me2 to total histone H3. Express results as fold-change relative to controls .
Q. How to validate off-target effects of CBB1007 in epigenetic studies?
- Methodological Answer :
- Epigenetic Profiling : Perform ChIP-seq for H3K4me2/me3 and RNA-seq to identify non-LSD1-related histone modifications or gene expression changes. Compare CBB1007-treated cells with LSD1-KO models .
- Kinase Selectivity Screening : Test CBB1007 against a panel of demethylases (e.g., KDM5, KDM6) using enzymatic assays to rule out cross-reactivity .
Data Contradiction Analysis
Q. How to address conflicting reports on LSD1’s role in adipogenesis when using CBB1007?
- Methodological Answer :
- Contextual Factors : Differences may arise from cell type (e.g., hESCs vs. primary adipocytes) or differentiation protocols. Standardize media components (e.g., insulin concentration) and differentiation timelines .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to calculate pooled effect sizes for H3K4me2 levels and adipogenic efficiency .
Experimental Design Considerations
Q. What controls are essential for CBB1007-based LSD1 inhibition experiments?
- Methodological Answer :
- Vehicle Control : DMSO at equivalent concentrations to rule out solvent effects.
- Positive Control : Use Tranylcypromine (TCP), a non-selective LSD1 inhibitor, to benchmark H3K4me2 changes .
- Negative Control : Include cells treated with an inactive analog (e.g., CBB1007-scrambled) to confirm specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
